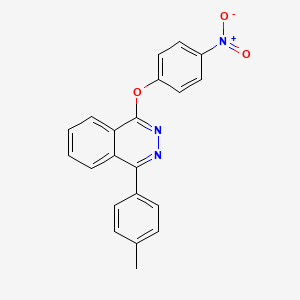![molecular formula C18H18N2O3 B5325998 N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast, lung, and colon cancer.
Mécanisme D'action
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound also inhibits the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth. This compound has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide in lab experiments is its potential as a treatment for cancer. This compound has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the compound's mechanism of action and its potential as a treatment for other diseases, such as inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and clinical trials may be necessary to evaluate its potential as a cancer treatment.
Méthodes De Synthèse
N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with 3-(2-methylprop-1-en-1-yloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and the product is purified using column chromatography.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-3-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(2)11-23-16-5-3-4-14(10-16)18(22)20-15-8-6-13(7-9-15)17(19)21/h3-10H,1,11H2,2H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPKLEFDJLYBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5325918.png)

![2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B5325941.png)
![3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5325958.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5325961.png)
![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)
![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)